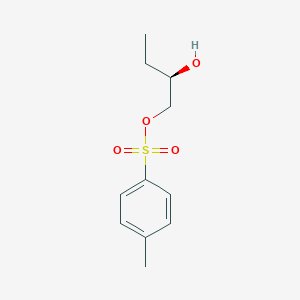

(R)-2-Hydroxybutyl tosylate

説明

Structure

3D Structure

特性

IUPAC Name |

[(2R)-2-hydroxybutyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4S/c1-3-10(12)8-15-16(13,14)11-6-4-9(2)5-7-11/h4-7,10,12H,3,8H2,1-2H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSOURZMHXZMJW-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COS(=O)(=O)C1=CC=C(C=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](COS(=O)(=O)C1=CC=C(C=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to (R)-2-Hydroxybutyl tosylate (CAS 103745-07-9): Synthesis, Analysis, and Application in Chiral Chemistry

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on (R)-2-Hydroxybutyl tosylate. We will delve into the fundamental chemistry that makes this chiral building block a valuable tool, provide detailed protocols for its synthesis and analysis, and explore its strategic applications in modern organic synthesis.

Introduction: A Strategically Activated Chiral Intermediate

(R)-2-Hydroxybutyl tosylate (CAS 103745-07-9) is a chiral organic compound of significant interest in asymmetric synthesis, particularly within the pharmaceutical industry. Its value lies in its dual functionality: a stereodefined secondary alcohol and a primary tosylate. The core utility of this molecule stems from the conversion of a primary hydroxyl group—a notoriously poor leaving group—into a p-toluenesulfonate (tosylate) ester. This transformation dramatically enhances the electrophilicity of the primary carbon, making it an excellent substrate for nucleophilic substitution (Sₙ2) reactions while retaining the crucial stereocenter at the C2 position.

The tosylate group is one of the most reliable and effective leaving groups in organic synthesis.[1][2] Its stability and predictable reactivity allow for the controlled formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of complex molecule and active pharmaceutical ingredient (API) construction.[1] This guide provides the field-proven insights necessary to effectively synthesize, purify, and utilize this versatile chiral synthon.

Physicochemical Properties and Specifications

A clear understanding of a reagent's physical and chemical properties is paramount for its successful application and safe handling.

| Property | Value | Source(s) |

| CAS Number | 103745-07-9 | [3][4][5] |

| Molecular Formula | C₁₁H₁₆O₄S | [4] |

| Molecular Weight | 244.305 g/mol | [3][4] |

| Synonyms | (R)-1-(p-Toluenesulfonyloxy)-2-butanol, (R)-2-Hydroxybutyl p-tosylate | [3] |

| InChI Key | UVSOURZMHXZMJW-SNVBAGLBSA-N | [4] |

| Typical Purity | ≥98% | [4] |

The Chemistry of Tosylation: Activating an Alcohol

The primary reason for converting an alcohol to a tosylate is to transform the hydroxyl group (-OH) from a poor leaving group into an excellent one.[6] The hydroxide anion (HO⁻) is a strong base, making its departure from a molecule energetically unfavorable.[6] The tosylate anion, however, is the conjugate base of a strong acid (p-toluenesulfonic acid) and is exceptionally stable due to extensive resonance delocalization of its negative charge across three oxygen atoms.[1][2] This inherent stability is the key to its effectiveness as a leaving group.[7]

The tosylation of an alcohol, such as the primary alcohol in (R)-1,2-butanediol, is typically achieved by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a weak base like pyridine.[8] The base serves a critical role by neutralizing the hydrochloric acid (HCl) generated during the reaction.[8] Crucially, this reaction proceeds with retention of configuration at any adjacent stereocenters because the C-O bond of the alcohol is not broken during the process.[6][7]

Caption: General mechanism for alcohol tosylation using TsCl and pyridine.

Synthesis Protocol: (R)-2-Hydroxybutyl tosylate

This protocol details the selective tosylation of the primary hydroxyl group of (R)-1,2-butanediol. The higher steric hindrance around the secondary alcohol favors the reaction at the less hindered primary position.

Materials:

-

(R)-1,2-butanediol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve (R)-1,2-butanediol (1.0 eq.) in anhydrous DCM (approx. 10 volumes).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Slowly add anhydrous pyridine (1.5 eq.) to the stirred solution.

-

TsCl Addition: Add p-toluenesulfonyl chloride (1.1 - 1.2 eq.) portion-wise, ensuring the internal temperature does not exceed 5 °C. The reaction mixture may become a thick slurry.

-

Reaction Monitoring: Stir the reaction at 0 °C for 4-6 hours.[9] If needed, allow the reaction to slowly warm to room temperature and stir for an additional 2-12 hours.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Quenching & Workup: Once complete, carefully quench the reaction by adding cold water. Transfer the mixture to a separatory funnel.

-

Aqueous Washes:

-

Wash the organic layer sequentially with cold 1 M HCl (2x) to remove excess pyridine.

-

Wash with saturated NaHCO₃ solution (1x) to neutralize any remaining acid.

-

Wash with brine (1x).[9]

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure (R)-2-Hydroxybutyl tosylate.

Caption: Workflow for the synthesis and purification of the target compound.

Applications in Asymmetric Synthesis

The primary application of (R)-2-Hydroxybutyl tosylate is as an electrophilic building block in Sₙ2 reactions. The tosylate group is readily displaced by a wide range of nucleophiles. This reaction is stereospecific, proceeding with a complete inversion of configuration at the carbon bearing the leaving group. However, in this specific molecule, the substitution occurs at the primary (C1) carbon, which is not a stereocenter. The value lies in introducing new functionality while the pre-existing stereocenter at C2 remains untouched, providing a building block for more complex chiral molecules.

For example, reaction with a nucleophile (Nu⁻) allows for the creation of a new C-Nu bond, yielding a product with the preserved (R) configuration at the adjacent carbon. This is a powerful strategy in drug development for synthesizing enantiomerically pure compounds.[1]

Caption: Sₙ2 displacement of the tosylate group by a generic nucleophile.

Quality Control: Analytical Characterization

Ensuring the chemical and stereochemical purity of intermediates is non-negotiable in drug development. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this assessment.[10]

Chemical Purity via Reversed-Phase HPLC

This method separates the target compound from residual starting materials or by-products based on polarity. The aromatic tosyl group provides a strong UV chromophore, making UV detection highly sensitive.[10]

Protocol:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 10% B to 90% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Sample Prep: Dissolve sample in Acetonitrile/Water (50:50) to a concentration of ~1 mg/mL.

-

Acceptance Criteria: Purity is determined by area percent. A typical specification is ≥98%.

Enantiomeric Purity via Chiral HPLC

This specialized method is required to confirm the enantiomeric excess (e.e.) of the product, ensuring that no racemization has occurred.

Protocol:

-

Column: Chiral Stationary Phase (CSP), e.g., polysaccharide-based like Chiralpak IA or Chiralcel OD-H.[11]

-

Mobile Phase: Isocratic mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v). The exact ratio must be optimized for the specific column.

-

Flow Rate: 0.5 - 1.0 mL/min[11]

-

Detection: UV at 254 nm

-

Sample Prep: Dissolve sample in the mobile phase to a concentration of ~1 mg/mL.

-

Analysis: Inject the (R)-standard and the racemic mixture to identify retention times. Quantify the (S)-enantiomer in the sample.

-

Acceptance Criteria: A typical specification for enantiomeric purity is ≥99% e.e.

Safety, Handling, and Storage

Proper laboratory practice is essential when working with (R)-2-Hydroxybutyl tosylate.

-

Health Hazards: The compound is an irritant to the eyes, skin, and respiratory system. It may be harmful if swallowed, inhaled, or absorbed through the skin.[12][13]

-

Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood. Wear safety glasses, a lab coat, and nitrile gloves.[12]

-

Handling: Avoid breathing dust or vapors.[12] Prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12][14] Keep away from incompatible materials such as strong oxidizing agents.[15]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

(R)-2-Hydroxybutyl tosylate serves as a highly effective and reliable chiral intermediate for synthetic chemists. Its utility is rooted in the predictable and clean conversion of a primary alcohol into an activated electrophile via tosylation, a process that preserves the integrity of the adjacent stereocenter. By following robust protocols for its synthesis and implementing rigorous analytical controls for purity, researchers and drug development professionals can confidently employ this building block to construct complex, enantiomerically pure molecules that are vital for advancing pharmaceutical science.

References

- The Tosylate Group: A Cornerstone in Modern Organic Synthesis for Drug Development and Research. (n.d.). BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoh7pxXLFPxR6fnUesKbACQK-JKe_WrlC5OCdY7I3-6blGOkeVoOOUcrBOnoET_cJrYoZnMsOpq2rPX-3wX30v71w-rHwaLI_P6a9QaBfwsiOfcKMTxZ-UdbWYtCZB8BidLjHFUUxH500A06l1Zxp6YzDV6470_lWZmAGGkqkn3yjJEe0uGx5Blx1QHW-zl-qlPZBAQoFABaF1HDS3G97Z0wwohlOAk8bH-bpbq-00Vp492Bwgn6vm1edBLg==]

- 9.13: Tosylate—Another Good Leaving Group. (2019). Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHs4Z62bnHnYIhg80Q_2jUm-VC3uAJ1nzcEixkzbcMDujsKKeFFPn7wPYAfnNTHxjJya8m3OZxcxPN686AujqB2rhmA_pIZpAvFsKa7Vxh8q0xucieDDih0JwGcLgZWXmXZJMC1mU7khDgW_ClaDHo2ZGzwVhkKiuLgLSOU72fDE3zCwsQA6216mvAZ5ltfuG-GzucN_fW2lqqroBlEWRlb7pmDKRQv27cwdKtyLIaAgy9bggAja2RA7AC1LyRGP7jrGKGmU576hyxyeNdQeElT72dQ8t3Aze4xUYz_KCiD4zM52mV9jLKpN8yUlLxInInTjYpKwZvi1C4Plrpst7fffaClTqp2eYjl]

- 9.4: Tosylate—Another Good Leaving Group. (2019). Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhafp76Q3HWRpxQuGOAhTLXZj83geQl1qZ2y1aIuJLH7BmHBOacUvEbMKOnGbjtPYrOUg1r9St4ulbm5RDRuqmvcGCN_6XJcqSOh0MUTdnb6j8Fqzu5cJXUcAN17q5pG40SmrXH8qAzFpXu63b_bCtk5ltJs6RA-hSwW-gND3hX4QewSOafeNzVCTBoOh6R_dxWl4XVTeCyRfIowyy68yr2wJ_SFTFMwRUii7Mp13Hjl3qUfkR69t9LTRnZxqF5CoWe5kaicjeNZy5lBEMrv85AsQaU4_YNXWa8Xs75slxeWmKjEQ=]

- Tosylates And Mesylates. (2015). Master Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-4i27GZvVsmDjyXQ-zgQWDIZkB0xkcQ6RHfhEnEUnbIZVZmamwhcUj9G7HKdEb6tzXB1aNReEIusYzrCOSV8YBlN9kqEsaG8K6p7Zmge2iFUj4znX5OYOEpNfzAic-Rjrqv3adPnVWsVi3Qowq8i7n0Y97nVof23Qir06A6_n_4ysoksH]

- Tosylate Leaving Group. (n.d.). AK Lectures. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzD3nqu8I-T3QLzQDN36kitHCpEB-9JWPCsfWU7Wt0nFUtBhybZ1Lo2BoRvI1qDYJ5JauDOktORlt5Z9OXV8af-w3yynhV6IuVD61U1QsUXxhHOm0Qc4jGX9H7O__K6VW3pRyIssdbDHTcKKhl3uEeHBuHVkDkwf75mNbQHMJOkppKvBJ-lf5s_oEzvBklv9Mt2Hu7FIg=]

- CAS RN 103745-07-9. (n.d.). Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHc0Axf5LNqdEPVb6SYJ71Ee4lSZR9Th-E_q0bK6NSWpZNENZWgHo-ciSCMzScrsATcPI9Wf9J81aj2iIDaWSiv6fqEdzYA61p4NPp-ltO9941xip1lqqWYfx08OYgQs6L-f2Rn2NkXmYgpfsif5qyelw==]

- SAFETY DATA SHEET. (2023). Pfaltz & Bauer. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHDSloKaTlowKWuVoSr-V2tiWjFyo9oic2anWEojgdWuuGL6Dj51kRnC4EIbA-6WknGkEDIo0O0yynyutIj6YxmLxKdpF2y6YHe41WzngNJ5_gWOaZBm8sNcQoPi5IsQEW5v9L4728GA6vccfiIVDMat0UQ-smNo6brb0jbSmV0ZSDZfhcjhV29j0qONomsAo=]

- (R)-2-Hydroxybutyl p-tosylate 98+%, Thermo Scientific. (n.d.). Thermo Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHWKVhjUjHVDl-V9uYIw_ca2wOph4zENit4ww7to45-WU8_AarEv8EfXMotska_3xdMAjPv5ZFcFIg8V1gfHBMtNjZ050hrIwHfxKcosPnwJ8XxBc7Us2YJzTL4DuS0t4zjU0HSokVe_HKUJwDxGliRO13AbDVf2KfQTiuO9kk57c3L2B6x3Jee9rD4G66z0BzE-hOmUICYO2NYbw0Wqk=]

- CAS NO. 103745-07-9 | (R)-1-(4-Methylbenzenesulfonate... (n.d.). Arctom Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0Q1plB3qh4nRu5tgPYJibStpu_zW_vVIySa5GSnre1ENDBUY839C0uZUF55hHbIULijz7HXbGuDz-qkX5ZCNXNQeNCdNQXnUkVRMK7Tq9BPTEnY6bvkNCdMSN7sT96w==]

- SAFETY DATA SHEET. (2025). Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp0SceI7b0ZzfMdnkrRcKir4aenC6nojU1KgKpAX0rJlVRt6TtQEy31DV65HULIjJtPqBDTb0Zo1AucjWHAzJ04V76htk0NexgwhM7ujl-6dLBrYz3mRyI1JAvOnGJ8kTX36AHSdrNwnfNs7Q8toxFsiJ60hbFOiSuLoLdKonTGGYnAmhB6ArWRInhzHZZFEdW3SQa6oFcxJqnMX1zHab1NHKQMPheOo_z9I6LuWECuspQZLruF_SLgVW4BUaJ]

- SAFETY DATA SHEET. (2025). Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDk-4pCZ0UntfcLcaW9i5wl5g5arU_pHF-Cqf_T6Lw9Py4OCZon7yEm7QpoA8EOEOfhUMPHpuXej17scpdil8LbRJ-148CQkqBp0qckdYz_FjxOP__C8QbHrlnMJw9_SG_DtMcngmGNA6WGJM08fEsIvQTHNAkYhXHGGj8EqwvmeL4COwLvFMfWZUDfPQxZc0e4JeapJSYwkPaRPuEpd9S3qNRPR1u5XKizDDGwHb-KudlSPKBkhQrnvK69h_ccBrokZtm1bVksL68wAvuR00D8SnGyKXNn64=]

- Safety Data Sheet. (2023). Cayman Chemical. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ4HkBpWNiSQbIO2srNlyUFakzPI0AaValEGMySxID-2k-0ooLuZeIAqMJan1a5Pdfw5KlTSjeqN0VoDGBWbiFRjY_rwyQrU8rG5t3rRUm9dVm_qk9_QgMuaIY6TNCaR9Fl8glI-T61ho=]

- Alcohol to Tosylate using Tosyl Cl, base. (n.d.). Organic Synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRACUI6_uUuy13im2mFcaCkN58u46Lr6PtyZj2g1Na5u8uU67PX1fyK0KK5DS1xoHoxvxApHmrAh_EFnY8iTLKXz6BYHSRYjeEuK24oz6e9doIf06xg6PYDNCITpHx-DWj0L8cHDhx2QQMGKdqG-Nt7kKK61ml3x14dq4WcybbE4U=]

- A Researcher's Guide to HPLC Analysis for Purity Determination of Tosylates. (n.d.). BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpRpcyGCE17TaGNaIcO7nn3F-qWcrtuUxwjawlmVCKHuruumZM7qA-K0Ug0DdTHW78oC010Y-N3zvTpy2NBVI1ju3hYFSrv9y7KBLj4o7MreFK5zFNcJqiJrcphvbivDkuY10JZ4H7CJnTBK6Ejo5uG1y3U6KBX4_mi84setjk0htWtamrcfdnSo9MGZQbBrjujJdj4y2B14Ns7_PqxamMe5rIA1PVXjQ=]

- Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Derivatives. (2025). CNR-IRIS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE01uEpcPCKZfLgMc4Cata8GyGix-gCD3p5J03O20tsBbio915NHpihLFD3IKPlKTjxwtF4OTorceQCNlxNFbydOk__8ls9mbeF8VUL4ZUOF_8E5GnHG0TZ3_d6VTtRY5b_5-IhyI40FoSRhh7OLanDrVvdfrZSUVdt1bR3w7gYU2R2nzKOf7KZ-Nz1-LfDMrssWyXzxVpNxOdGK0fLBMmEWhDJ2sMe]

- formation of tosylates & mesylates. (2019). YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyOyX0ANAVUvn2cRxeM2P0IqYHjZe-NY6I3QBOeFaLYYLCfrRpT3rqrveLn3y86rnXaIHq4mbUu3tE9eCWvaHXTCx_G0rMCR8lyeZTm_8SJbuDgruGGlry2cQY049uAMKFf0l2yY0=]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. aklectures.com [aklectures.com]

- 3. CAS RN 103745-07-9 | Fisher Scientific [fishersci.com]

- 4. (R)-2-Hydroxybutyl p-tosylate 98+%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. arctomsci.com [arctomsci.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. iris.cnr.it [iris.cnr.it]

- 12. pfaltzandbauer.com [pfaltzandbauer.com]

- 13. fishersci.com [fishersci.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. fishersci.com [fishersci.com]

(R)-2-Hydroxybutyl Tosylate: A Chiral Synthon for Advanced Pharmaceutical Development

Abstract

(R)-2-Hydroxybutyl tosylate is a pivotal chiral building block in modern organic synthesis, particularly within the pharmaceutical industry. Its defined stereochemistry and the exceptional leaving group ability of the tosylate moiety render it a versatile precursor for the enantioselective synthesis of complex molecular architectures. This technical guide provides an in-depth exploration of the molecular structure, synthesis, and strategic applications of (R)-2-Hydroxybutyl tosylate, offering field-proven insights for researchers, scientists, and drug development professionals. The document elucidates the causality behind experimental choices in its synthesis and details its role in facilitating key stereospecific transformations.

Introduction: The Strategic Importance of Chiral Tosylates in Drug Discovery

The demand for enantiomerically pure pharmaceuticals is a cornerstone of modern drug development, driven by the stereospecific nature of biological targets.[1][] Enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with one enantiomer providing the therapeutic benefit while the other may be inactive or even toxic.[][3] This necessitates synthetic strategies that can control the three-dimensional arrangement of atoms with high fidelity.

(R)-2-Hydroxybutyl tosylate emerges as a valuable tool in this context. It belongs to a class of reagents known as chiral building blocks, which are enantiomerically pure compounds used as starting materials in the synthesis of more complex chiral molecules.[][5] The inherent chirality of (R)-2-Hydroxybutyl tosylate allows for the introduction of a stereocenter with a defined (R)-configuration into a target molecule. The tosylate group, a p-toluenesulfonate ester, is an excellent leaving group, facilitating nucleophilic substitution reactions that are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds.[6][7]

This guide will dissect the molecular attributes of (R)-2-Hydroxybutyl tosylate, provide a robust protocol for its synthesis, and explore its application in asymmetric synthesis, thereby underscoring its significance in the synthesis of medicinally relevant compounds.

Molecular Structure and Physicochemical Properties

The molecular structure of (R)-2-Hydroxybutyl tosylate, formally named (R)-butan-2-yl 4-methylbenzenesulfonate, is characterized by a chiral secondary butyl group attached to a tosylate moiety. The "(R)" designation specifies the absolute configuration at the stereogenic center (the second carbon of the butyl chain).

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O₃S | PubChem |

| Molecular Weight | 228.31 g/mol | PubChem |

| IUPAC Name | (R)-butan-2-yl 4-methylbenzenesulfonate | |

| CAS Number | Not available | |

| Predicted Boiling Point | ~350-400 °C at 760 mmHg | |

| Predicted Density | ~1.2 g/cm³ | |

| Predicted Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, ether), insoluble in water. |

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is crucial for the verification of the structure and purity of (R)-2-Hydroxybutyl tosylate. The following are the expected key features in its NMR, IR, and Mass spectra.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the butyl group and the tosyl group.

-

Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the four protons on the para-substituted benzene ring of the tosyl group.

-

CH-O Proton: A multiplet in the downfield region (δ 4.5-5.0 ppm) for the proton on the carbon bearing the tosylate group.

-

CH₂ Protons: A multiplet (δ 1.5-1.8 ppm) for the methylene protons of the butyl group.

-

Aromatic CH₃ Proton: A singlet around δ 2.4 ppm for the methyl group on the benzene ring.

-

CH₃ Protons: A triplet (δ 0.8-1.0 ppm) for the terminal methyl group of the butyl chain and a doublet (δ 1.2-1.4 ppm) for the methyl group adjacent to the stereocenter.

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

-

Aromatic Carbons: Four signals in the aromatic region (δ 125-150 ppm).

-

C-O Carbon: A signal in the range of δ 70-85 ppm for the carbon attached to the tosylate group.

-

Alkyl Carbons: Signals in the aliphatic region (δ 10-40 ppm) for the remaining carbons of the butyl group.

-

Aromatic CH₃ Carbon: A signal around δ 21 ppm.

2.1.3. IR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the functional groups present.

-

S=O Stretching: Strong absorptions in the regions of 1350-1380 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric) are characteristic of the sulfonate group.

-

C-O Stretching: A strong band in the 1000-1100 cm⁻¹ region.

-

C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹.

2.1.4. Mass Spectrometry

The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): m/z = 228.

-

Key Fragments: A prominent peak at m/z = 155 corresponding to the tosyl cation ([CH₃C₆H₄SO₂]⁺) and a peak at m/z = 91 for the tolyl cation ([CH₃C₆H₄]⁺).

Synthesis of (R)-2-Hydroxybutyl Tosylate

The synthesis of (R)-2-Hydroxybutyl tosylate is typically achieved through the reaction of (R)-2-butanol with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, such as pyridine or triethylamine.[8] This reaction is a classic example of converting a poor leaving group (hydroxyl) into an excellent one (tosylate).[9]

A critical aspect of this synthesis is the retention of stereochemistry at the chiral center.[10][11] The reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the sulfur atom of the tosyl chloride, without breaking the C-O bond of the alcohol. This ensures that the (R)-configuration of the starting material is preserved in the final product.

Experimental Protocol

Materials:

-

(R)-2-butanol (1.0 eq.)

-

p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)

-

Pyridine (or triethylamine) (1.5 eq.)

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of (R)-2-butanol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add pyridine (1.5 eq.).

-

Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding cold deionized water.

-

Separate the organic layer and wash it sequentially with 1M HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-2-Hydroxybutyl tosylate.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Applications in Asymmetric Synthesis and Drug Development

The primary utility of (R)-2-Hydroxybutyl tosylate lies in its role as a chiral electrophile in Sₙ2 reactions. The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion.[7] This allows for the efficient displacement of the tosylate by a wide range of nucleophiles with inversion of stereochemistry at the chiral center.

This predictable stereochemical outcome is of paramount importance in asymmetric synthesis. By starting with (R)-2-Hydroxybutyl tosylate, a new stereocenter with an (S)-configuration can be reliably introduced.

Synthesis of Chiral Amines, Ethers, and Alkanes

(R)-2-Hydroxybutyl tosylate serves as a precursor for the synthesis of various enantiomerically pure compounds:

-

Chiral Amines: Reaction with azide nucleophiles followed by reduction yields chiral secondary amines.

-

Chiral Ethers: Williamson ether synthesis with alkoxides provides chiral ethers.

-

Chiral Alkanes: Reaction with organocuprates allows for the formation of C-C bonds with inversion of configuration.

These transformations are integral to the synthesis of active pharmaceutical ingredients (APIs) where a specific stereoisomer is required for therapeutic efficacy.[3][12]

Role as a Chiral Auxiliary

While not a classical chiral auxiliary that is later removed, the chiral fragment derived from (R)-2-Hydroxybutyl tosylate can be considered a "chiral building block" that directs the stereochemical outcome of subsequent reactions in a synthetic sequence.[][13] The introduction of this defined stereocenter early in a synthesis can influence the stereoselectivity of later steps, a strategy often employed in the total synthesis of complex natural products and pharmaceuticals.

Conclusion

(R)-2-Hydroxybutyl tosylate is a highly valuable and versatile chiral building block for modern organic synthesis. Its straightforward preparation with retention of stereochemistry, coupled with the excellent leaving group ability of the tosylate moiety, allows for its use in a wide array of stereospecific nucleophilic substitution reactions. For researchers and professionals in drug development, a thorough understanding of the synthesis and reactivity of (R)-2-Hydroxybutyl tosylate is essential for the design and execution of efficient and enantioselective synthetic routes to novel therapeutic agents. The principles and protocols outlined in this guide provide a solid foundation for the effective utilization of this important chiral synthon.

References

-

University of Calgary. (n.d.). Chapter 8: Tosylates. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, September 20). 9.13: Tosylate—Another Good Leaving Group. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 2). 9.4: Tosylate—Another Good Leaving Group. Retrieved from [Link]

-

Proprep. (2024, March 2). How does a tosylate group function as a leaving group in nucleophilic substitution reactions? Retrieved from [Link]

-

Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

-

YouTube. (2009, October 21). The Tosylation of 2-butanol. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). ¹H NMR spectrum of Compound 32. Retrieved from [Link]

-

Khan Academy. (n.d.). Preparation of mesylates and tosylates. Retrieved from [Link]

-

SpectraBase. (n.d.). TOSYLATE-#7 - Optional[¹³C NMR] - Chemical Shifts. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. Retrieved from [Link]

-

Pharmaceutical Technology. (2013, October 2). Advancing Chiral Chemistry in Pharmaceutical Synthesis. Retrieved from [Link]

-

Semantic Scholar. (2006). Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A chiral interlocking auxiliary strategy for the synthesis of mechanically planar chiral rotaxanes. Retrieved from [Link]

-

ResearchGate. (2021, February). (PDF) Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]

-

Research and Reviews. (2024, March 28). Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 3. rroij.com [rroij.com]

- 5. [PDF] Chiral Auxiliaries in Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]

- 6. proprep.com [proprep.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pharmtech.com [pharmtech.com]

- 13. Chiral Auxiliaries [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of (R)-2-Hydroxybutyl Tosylate from (R)-2-Butanol

This guide provides a comprehensive technical overview for the synthesis of (R)-2-Hydroxybutyl tosylate from (R)-2-butanol, a critical transformation in synthetic organic chemistry. The conversion of a hydroxyl group into a tosylate serves to transform it from a poor leaving group into an excellent one, facilitating a wide range of subsequent nucleophilic substitution and elimination reactions.[1][2] This process is highly valued for its reliability and the retention of stereochemistry at the chiral center.[1][3]

Section 1: Core Principles and Mechanistic Insights

The tosylation of an alcohol is achieved by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[1] The alcohol functions as a nucleophile, attacking the electrophilic sulfur atom of the TsCl. This displaces the chloride ion, leading to the formation of an oxonium ion intermediate. A base, typically pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction and to deprotonate the oxonium ion, yielding the final tosylate ester.[1]

A crucial aspect of this reaction is that the C-O bond of the alcohol remains intact, which ensures that the configuration of the stereocenter is retained.[1][3]

The Dual Role of Pyridine:

Pyridine serves two critical functions in this synthesis.[4] Firstly, it acts as a base to neutralize the HCl byproduct, forming a water-soluble pyridinium chloride salt that can be easily removed during the workup phase.[4] Secondly, and more subtly, pyridine can act as a nucleophilic catalyst.[4][5][6] Pyridine is more nucleophilic than the alcohol and can attack the tosyl chloride to form a highly reactive N-tosylpyridinium chloride intermediate.[4][5][6] This intermediate is a more potent tosylating agent than TsCl itself, accelerating the reaction.[4][5]

Reaction Mechanism:

Caption: The reaction mechanism of alcohol tosylation with TsCl.[1]

Section 2: Experimental Protocol: A Self-Validating System

Successful and reproducible tosylation requires meticulous attention to detail. The following protocol is designed to be self-validating, with checkpoints and rationale for each step.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| (R)-2-Butanol | 74.12 | (Specify) | (Calculate) | 1.0 |

| p-Toluenesulfonyl Chloride (TsCl) | 190.65 | (Calculate) | (Calculate) | 1.2 - 1.5 |

| Anhydrous Pyridine or Triethylamine (TEA) | 79.10 or 101.19 | (Calculate) | (Calculate) | 1.5 - 2.0 |

| Anhydrous Dichloromethane (DCM) | - | (Specify Volume) | - | - |

| Deionized Water | - | (Specify Volume) | - | - |

| Saturated Sodium Bicarbonate Solution | - | (Specify Volume) | - | - |

| Brine | - | (Specify Volume) | - | - |

| Anhydrous Sodium Sulfate or Magnesium Sulfate | - | (Specify Amount) | - | - |

Experimental Workflow Diagram:

Caption: A general experimental workflow for the synthesis of tosylates.[1]

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-2-butanol (1.0 eq.) in anhydrous dichloromethane (DCM).[1][7] The use of anhydrous conditions is critical to prevent hydrolysis of the tosyl chloride.[3]

-

Cooling: Cool the solution to 0°C in an ice bath. This is to control the exothermic nature of the reaction and to minimize side reactions.[1]

-

Base Addition: To the stirred solution, add pyridine or triethylamine (1.5 eq.).[1][8]

-

TsCl Addition: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0°C.[8]

-

Reaction: Stir the reaction mixture at 0°C for 4 hours. If monitoring by Thin Layer Chromatography (TLC) indicates a slow reaction, allow the mixture to warm to room temperature and stir for an additional 2 hours.[8]

-

Work-up:

-

Upon completion, dilute the reaction mixture with deionized water.[1][8]

-

Separate the organic layer and extract the aqueous layer with DCM.[8]

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.[1][8] The bicarbonate wash is to remove any remaining acidic impurities.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-2-Hydroxybutyl tosylate.[1][8]

-

-

Purification: The crude product can be purified by column chromatography on silica gel.[1] It is important to remove any unreacted TsCl, as it can interfere with subsequent reactions. One method for removing excess TsCl is to react it with a cellulosic material like filter paper, followed by filtration.[1][9]

Section 3: Characterization and Analytical Validation

Thorough characterization of the purified (R)-2-Hydroxybutyl tosylate is essential to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the primary method for structural confirmation.[1][10]

-

In the ¹H NMR spectrum, expect to see characteristic aromatic proton signals from the tosyl group, along with signals corresponding to the butyl chain.[10]

-

The ¹³C NMR spectrum will show the corresponding carbon signals.

-

-

Infrared (IR) Spectroscopy: This technique is used to identify the presence of the sulfonyl group (S=O), which will exhibit strong stretching frequencies.[1][10]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the product, confirming the successful tosylation.[1][10]

Section 4: Safety and Handling Considerations

Working with p-toluenesulfonyl chloride requires strict adherence to safety protocols.

-

Handling: Handle TsCl in a well-ventilated area, preferably a fume hood.[11][12] Wear suitable personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][13][14] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[11][12][15]

-

Storage: Store TsCl in a dry, well-closed container.[11] It is sensitive to moisture.[13][15]

-

Spills: In case of a spill, do not let the chemical enter drains.[11] Sweep the spilled substance into containers and collect the remainder for proper disposal according to local regulations.[11]

Section 5: Conclusion

The synthesis of (R)-2-Hydroxybutyl tosylate from (R)-2-butanol is a robust and fundamental transformation in organic synthesis. By understanding the underlying mechanism, adhering to a well-defined experimental protocol, and prioritizing safety, researchers can reliably produce this valuable intermediate for a multitude of applications in drug development and the synthesis of complex molecules.

References

- An In-depth Technical Guide to the Synthesis of Tosylates from Alcohols using p-Toluenesulfonyl Chloride (TsCl) - Benchchem.

- Why is pyridine used when making tosyl esters

- Tosyl chloride SDS, 98-59-9 Safety D

- Why is pyridine used when making tosyl esters from alcohols? - Chemistry Stack Exchange.

- EXPERIMENTAL SUPPORTING INFORM

- Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups - OrgoSolver.

- 4-TOLUENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie.

- [FREE] What happens if you add TsCl/pyridine to an alcohol? - brainly.com.

- Mechanism of Benzyl Tosylate Formation with Pyridine: A Technical Guide - Benchchem.

- Tosyl chloride - Safety D

- Alcohol to Tosylate using Tosyl Cl, base - Organic Synthesis.

- p-Toluene Sulphonyl Chloride CAS No 98-59-9 MATERIAL SAFETY D

- Sigma-Aldrich - Safety D

- Facile removal of tosyl chloride from tosylates using cellulosic m

- A Comparative Guide to Spectroscopic Methods for Characterizing Butyl Tosylate Alkyl

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. brainly.com [brainly.com]

- 3. orgosolver.com [orgosolver.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. echemi.com [echemi.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. rsc.org [rsc.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. echemi.com [echemi.com]

- 12. lobachemie.com [lobachemie.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. westliberty.edu [westliberty.edu]

- 15. cdhfinechemical.com [cdhfinechemical.com]

A Technical Guide to the Stereochemistry of (R)-2-Hydroxybutyl Tosylate

Abstract

(R)-2-Hydroxybutyl tosylate is a critical chiral building block in modern organic synthesis, particularly in the development of pharmaceutical agents where precise stereochemical control is paramount for biological activity and safety.[1][2][3] This guide provides an in-depth examination of the stereochemical principles governing the synthesis and reactivity of (R)-2-Hydroxybutyl tosylate. We will explore the nuances of its preparation from (R)-2-butanol, the mechanistic underpinnings of its stereospecific reactions, and the analytical techniques required to verify stereochemical outcomes. This document is intended for researchers, scientists, and drug development professionals who leverage chiral intermediates to construct complex molecular architectures.

Introduction: The Significance of Stereochemical Integrity

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is a decisive factor in its pharmacological profile.[2][3] Enantiomers, which are non-superimposable mirror images of each other, often exhibit vastly different interactions with chiral biological targets like enzymes and receptors.[2][3] (R)-2-Hydroxybutyl tosylate serves as a valuable precursor, enabling the introduction of a defined stereocenter into a target molecule. Its utility stems from the transformation of a poor leaving group, the hydroxyl (-OH), into an excellent leaving group, the tosylate (-OTs), without affecting the configuration of the chiral carbon.[4][5][6] This initial retention of stereochemistry is the cornerstone of its application, setting the stage for subsequent stereospecific transformations.[5][6]

Synthesis of (R)-2-Hydroxybutyl Tosylate: A Study in Stereochemical Retention

The preparation of (R)-2-Hydroxybutyl tosylate is typically achieved through the reaction of (R)-2-butanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, most commonly pyridine.[6][7][8] The primary function of this process is to convert the alcohol into a sulfonate ester, which is a significantly better leaving group due to the resonance stabilization of the resulting tosylate anion.[9]

The Reaction Mechanism and the Role of Pyridine

The tosylation reaction is a classic example of a process that proceeds with retention of configuration at the chiral center.[4][5][6] This is because the carbon-oxygen (C-O) bond of the alcohol is not broken during the reaction; the transformation occurs at the oxygen-hydrogen (O-H) bond.[6][7]

The role of pyridine is multifaceted and crucial for the reaction's success:

-

Nucleophilic Catalyst: Pyridine is more nucleophilic than the alcohol and initiates the reaction by attacking the electrophilic sulfur atom of tosyl chloride.[10][11] This forms a highly reactive N-tosylpyridinium chloride intermediate.[10] This intermediate is a more potent tosylating agent than TsCl itself, accelerating the subsequent reaction with the alcohol.[10][12][13]

-

Acid Scavenger: The reaction produces hydrochloric acid (HCl) as a byproduct. Pyridine acts as a base to neutralize the HCl, forming pyridinium chloride.[12] This prevents the acid from catalyzing unwanted side reactions.

The accepted mechanism proceeds as follows:

-

Activation of TsCl: Pyridine attacks tosyl chloride to form the N-tosylpyridinium intermediate.

-

Nucleophilic Attack by Alcohol: The oxygen atom of (R)-2-butanol attacks the electrophilic sulfur of the activated intermediate.

-

Deprotonation: A second molecule of pyridine acts as a base to deprotonate the resulting oxonium ion, yielding (R)-2-Hydroxybutyl tosylate and pyridinium chloride.[12]

Caption: Mechanism of alcohol tosylation using TsCl and pyridine.

Stereospecific Reactions: The Walden Inversion in Action

The synthetic value of (R)-2-Hydroxybutyl tosylate is fully realized in its subsequent reactions, particularly bimolecular nucleophilic substitution (Sₙ2) reactions. The tosylate group is an excellent leaving group, readily displaced by a wide range of nucleophiles.[9][14]

The Sₙ2 Mechanism and Inversion of Configuration

Sₙ2 reactions are stereospecific , meaning that the stereochemistry of the reactant dictates the stereochemistry of the product.[15][16] Specifically, Sₙ2 reactions proceed with a complete inversion of configuration at the electrophilic carbon center.[9][17][18] This phenomenon, known as the Walden inversion , is a hallmark of the Sₙ2 mechanism.[17][18][19][20]

The Walden inversion occurs because the incoming nucleophile must attack the carbon atom from the side directly opposite to the leaving group—a process termed "backside attack".[17][19] This trajectory is necessary to minimize steric hindrance and allow for optimal orbital overlap between the nucleophile's HOMO and the C-OTs bond's LUMO. As the new bond forms, the old bond breaks, causing the three remaining substituents on the carbon to "flip" over, much like an umbrella turning inside out in a strong wind.[17][18]

Therefore, when (R)-2-Hydroxybutyl tosylate undergoes an Sₙ2 reaction with a nucleophile (Nu⁻), the product will have the (S) configuration. This predictable stereochemical outcome is a powerful tool for controlling chirality in a synthetic sequence.[5][6][21]

Caption: Walden inversion during the Sₙ2 reaction of a tosylate.

Characterization and Analytical Control

Verifying the stereochemical integrity of the starting material and the stereochemical outcome of the reaction is a non-negotiable aspect of chiral synthesis. A combination of analytical techniques is employed to confirm both enantiomeric purity and the absolute configuration of the compounds.

| Analytical Technique | Principle and Application |

| Polarimetry | Measures the rotation of plane-polarized light by a chiral compound. While it can confirm optical activity, it is not a direct measure of enantiomeric purity and can be influenced by impurities. |

| Chiral Chromatography (GC/HPLC) | Separates enantiomers by passing them through a column containing a chiral stationary phase.[22] This is the most common and reliable method for determining enantiomeric excess (e.e.).[23] |

| NMR Spectroscopy | Can be used to determine stereochemistry by using chiral derivatizing agents or chiral solvating agents to convert enantiomers into diastereomers, which have distinct NMR spectra.[24] |

| Mass Spectrometry (MS) | Primarily used for structural confirmation and to identify products and byproducts by their mass-to-charge ratio and fragmentation patterns.[24] |

| Infrared (FTIR) Spectroscopy | Useful for monitoring the progress of the tosylation reaction by observing the disappearance of the broad alcohol O-H stretch (~3300 cm⁻¹) and the appearance of the strong S=O stretches of the tosylate (~1360 and 1175 cm⁻¹).[24] |

Experimental Workflow for Synthesis and Analysis

A robust experimental workflow ensures the synthesis of a high-purity product with confirmed stereochemistry.

Caption: Experimental workflow from synthesis to analysis.

Applications in Drug Development

The ability to convert a chiral alcohol to a product of the opposite configuration via the tosylate intermediate is a widely used strategy in pharmaceutical synthesis. This two-step sequence (retention followed by inversion) provides a net inversion of stereochemistry from the starting alcohol, a reliable method for accessing specific enantiomers that might be difficult to obtain directly.[5][6] This strategy is integral to the synthesis of complex molecules where multiple stereocenters must be set with precision.[1][25]

Experimental Protocols

Synthesis of (R)-2-Hydroxybutyl Tosylate

-

Materials: (R)-2-butanol (1 eq.), p-toluenesulfonyl chloride (1.2 eq.), dry pyridine (2.5 eq.), dichloromethane (DCM).

-

Procedure:

-

Dissolve (R)-2-butanol in dry DCM and cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

-

Add dry pyridine to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 4-6 hours, monitoring its progress by TLC.[26]

-

Upon completion, pour the reaction mixture into cold, dilute HCl(aq) to neutralize excess pyridine.

-

Separate the organic layer, and wash successively with saturated NaHCO₃(aq) and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude tosylate by column chromatography on silica gel or recrystallization.[8][27]

-

Representative Sₙ2 Reaction: Synthesis of (S)-2-Azidobutane

-

Materials: (R)-2-Hydroxybutyl tosylate (1 eq.), sodium azide (NaN₃, 1.5 eq.), dimethylformamide (DMF).

-

Procedure:

-

Dissolve (R)-2-Hydroxybutyl tosylate in DMF.

-

Add sodium azide to the solution and heat the mixture to 60-80 °C.

-

Monitor the reaction by TLC until the starting tosylate is consumed.

-

Cool the reaction mixture and pour it into water.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and carefully concentrate the solution under reduced pressure to obtain (S)-2-azidobutane.

-

Confirm the inversion of configuration using polarimetry and/or chiral GC analysis.

-

Conclusion

(R)-2-Hydroxybutyl tosylate is a quintessential example of a chiral intermediate whose utility is defined by its stereochemistry. The tosylation of (R)-2-butanol proceeds with complete retention of configuration, yielding a substrate primed for stereospecific transformations. Subsequent Sₙ2 reactions leverage the excellent leaving group ability of the tosylate to proceed via a Walden inversion, resulting in a predictable and complete inversion of the stereocenter. This reliable two-step, net-inversion sequence provides chemists with a powerful and precise tool for manipulating chirality, underpinning its importance in the synthesis of enantiomerically pure compounds for the pharmaceutical industry and beyond.

References

-

Chemistry Stack Exchange. (2015). Why is pyridine used when making tosyl esters from alcohols?[Link]

-

L.S. College, Muzaffarpur. (2020). Walden inversion. [Link]

-

Wikipedia. (n.d.). Walden inversion. [Link]

-

Vedantu. (n.d.). Walden Inversion: Mechanism, Examples & Key Concepts Explained. [Link]

-

Brainly.com. (2023). What happens if you add TsCl/pyridine to an alcohol?[Link]

-

BYJU'S. (n.d.). Walden Inversion Reaction. [Link]

-

Chemistry Learner. (n.d.). Walden Inversion: Definition, Examples, and Mechanism. [Link]

-

Reddit. (2021). Tosylation of Alcohols with Pyridine. [Link]

-

University of Calgary. (n.d.). Ch8 : Tosylates. [Link]

-

OrgoSolver. (n.d.). Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. [Link]

-

Khan Academy. (n.d.). Preparation of mesylates and tosylates. [Link]

-

Wipf Group, University of Pittsburgh. (n.d.). Organic Chemistry 1 Chapter 6. SN2 Reactions. [Link]

-

Chemistry LibreTexts. (2020). 16.5: SN2 Reactions of Allylic Halides and Tosylates. [Link]

-

YouTube. (2021). SN2 tosylate. [Link]

-

Physics Forums. (2004). Convert (r)-2-butonal to (s). [Link]

-

CHEM 203 Lecture Notes. (n.d.). Topics Discussed on Nov. 23. [Link]

-

YouTube. (2009). The Tosylation of 2-butanol. [Link]

-

Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. [Link]

-

YouTube. (2020). Stereospecific and Stereoselective Reactions. [Link]

-

MDPI. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Link]

-

Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. [Link]

-

The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. [Link]

-

Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. [Link]

-

Beilstein Journals. (n.d.). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. [Link]

-

Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions. [Link]

-

Pharmaceutical Technology. (n.d.). Advancing Chiral Chemistry in Pharmaceutical Synthesis. [Link]

-

Research and Reviews: Journal of Medicinal and Organic Chemistry. (2024). Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. [Link]

-

Organic Chemistry Tutor. (n.d.). Stereospecific vs Stereoselective Reactions. [Link]

-

Khan Academy. (n.d.). Regioselectivity, stereoselectivity, and stereospecificity. [Link]

-

The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. (n.d.). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. [Link]

-

ResearchGate. (n.d.). Stereospecific and stereoselective reactions. [Link]

-

Synlett. (n.d.). ZrCl4 as an Efficient Catalyst for Selective Tosylation of Alcohols with p-Toluenesulfonic Acid. [Link]

-

Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

-

Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. rroij.com [rroij.com]

- 3. pharma.researchfloor.org [pharma.researchfloor.org]

- 4. brainly.com [brainly.com]

- 5. orgosolver.com [orgosolver.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Khan Academy [khanacademy.org]

- 8. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. echemi.com [echemi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. reddit.com [reddit.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. lscollege.ac.in [lscollege.ac.in]

- 18. Walden inversion - Wikipedia [en.wikipedia.org]

- 19. Walden Inversion: Mechanism, Examples & Key Concepts Explained [vedantu.com]

- 20. byjus.com [byjus.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. gcms.cz [gcms.cz]

- 23. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. organic-synthesis.com [organic-synthesis.com]

- 27. mdpi.com [mdpi.com]

Leaving group ability of (R)-2-Hydroxybutyl tosylate

An In-depth Technical Guide to the Leaving Group Ability of (R)-Butan-2-yl p-Toluenesulfonate

Abstract

The p-toluenesulfonate (tosylate) group is a cornerstone of modern organic synthesis, prized for its ability to transform a poorly reactive hydroxyl group into an excellent leaving group.[1][2] This guide provides a detailed examination of the leaving group ability of (R)-butan-2-yl p-toluenesulfonate, a chiral secondary tosylate. We will explore its synthesis with stereochemical considerations, provide a robust framework for experimentally quantifying its reactivity in nucleophilic substitution reactions, and discuss the mechanistic implications for drug development and complex molecule synthesis. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this versatile substrate.

Note on Nomenclature: The topic specifies "(R)-2-Hydroxybutyl tosylate". In standard chemical nomenclature, the formation of a tosylate from an alcohol replaces the "hydroxy" group. Therefore, the correct IUPAC name for the tosylate of (R)-2-butanol is (R)-butan-2-yl p-toluenesulfonate. This guide will proceed with this chemically precise name and structure.

The Chemical Foundation of the Tosylate Leaving Group

The efficacy of any leaving group is determined by its ability to stabilize the negative charge it accepts upon heterolytic bond cleavage.[3][4] An ideal leaving group is therefore the conjugate base of a strong acid.[3][5] The hydroxyl group (-OH) is a poor leaving group because it would depart as the hydroxide ion (HO⁻), a strong base (the pKa of its conjugate acid, H₂O, is ~15.7).

Conversion of an alcohol to a tosylate ester fundamentally alters this dynamic. The tosylate anion's stability stems from two key electronic factors:

-

Resonance Delocalization: The negative charge on the departing oxygen atom is extensively delocalized across the entire sulfonyl group, spreading onto the other two oxygen atoms.[6][7] This charge distribution significantly stabilizes the anion.

-

Inductive Effect: The electron-withdrawing nature of the sulfonyl group and the attached toluene ring further helps to disperse the negative charge.

The conjugate acid of the tosylate anion is p-toluenesulfonic acid (TsOH), a strong acid with a pKa of approximately -2.8, underscoring the stability of the tosylate anion and its excellence as a leaving group.

Synthesis and Characterization of (R)-Butan-2-yl p-Toluenesulfonate

The synthesis of (R)-butan-2-yl p-toluenesulfonate is a standard tosylation of a secondary alcohol. A critical feature of this reaction is that it proceeds with retention of configuration at the chiral center. This is because the reaction occurs at the alcohol's oxygen atom, and the carbon-oxygen (C-O) bond of the stereocenter is not broken during the tosylation process.[6][8][9][10]

Synthetic Workflow Diagram

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]

- 5. theorango.com [theorango.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. aklectures.com [aklectures.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Solubility of (R)-2-Hydroxybutyl Tosylate in Organic Solvents: Principles, Prediction, and Experimental Determination

Abstract: (R)-2-Hydroxybutyl tosylate is a chiral intermediate of significant interest in pharmaceutical synthesis and drug development. Its solubility in organic solvents is a critical physical property that governs reaction kinetics, purification strategies (such as crystallization and chromatography), and formulation development. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally quantifying the solubility of this molecule. Moving beyond a simple data sheet, this document elucidates the underlying physicochemical principles that dictate solubility, presents a qualitative predictive model, and details a robust, self-validating experimental protocol for accurate solubility determination.

Part 1: Physicochemical Profile and Intermolecular Forces of (R)-2-Hydroxybutyl Tosylate

To understand the solubility of (R)-2-Hydroxybutyl tosylate, one must first analyze its molecular structure and the resulting intermolecular forces it can exhibit. The molecule possesses a distinct combination of polar and non-polar functional groups:

-

A Chiral Secondary Alcohol (-OH): This group is highly polar and can act as both a hydrogen bond donor and acceptor. This is a primary driver for solubility in polar protic solvents.[1]

-

A Tosylate Ester (-OTs): The sulfonate ester group is highly polar and a strong dipole, featuring electronegative oxygen atoms. It can act as a hydrogen bond acceptor.

-

An Aromatic Ring (Toluene moiety): The phenyl group of the tosylate is non-polar and capable of engaging in π-π stacking and van der Waals interactions.

-

An Alkyl Chain (-C4H9): The butyl group is non-polar and contributes to the molecule's hydrophobic character through London dispersion forces.

The solubility of (R)-2-Hydroxybutyl tosylate is therefore a delicate balance between these competing functionalities. The principle of "like dissolves like" dictates that its solubility will be highest in solvents that can effectively interact with these diverse groups.[2][3]

Part 2: Theoretical Principles and Qualitative Solubility Prediction

The solubility of a solute in a solvent is governed by the thermodynamics of the dissolution process, specifically the Gibbs free energy change. Dissolution occurs when the energy released from new solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute lattice forces and solvent-solvent interactions.

Based on the structure of (R)-2-Hydroxybutyl tosylate, we can predict its relative solubility in common classes of organic solvents.

Table 1: Predicted Qualitative Solubility of (R)-2-Hydroxybutyl Tosylate

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Methanol, Ethanol | Polar Protic | High | The solvent can act as both a hydrogen bond donor and acceptor, effectively solvating the hydroxyl and tosylate groups. |

| Acetone, Ethyl Acetate | Polar Aprotic | High | Strong dipole-dipole interactions and the ability to accept hydrogen bonds from the solute's hydroxyl group lead to good solvation. |

| Dichloromethane (DCM) | Polar Aprotic | High | Often used as a solvent for tosylation reactions, indicating good solubility for both reactants and products.[4] It effectively solvates the polar tosylate group. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | The ether oxygen is a good hydrogen bond acceptor, and its relatively low polarity also accommodates the non-polar regions of the molecule. |

| Acetonitrile (ACN) | Polar Aprotic | Medium-High | A highly polar solvent that can engage in strong dipole-dipole interactions, though it is a weaker hydrogen bond acceptor than acetone or THF. |

| Toluene | Non-Polar Aromatic | Medium-Low | Can interact with the aromatic ring of the tosylate group via π-π stacking, but is poor at solvating the highly polar hydroxyl and sulfonate functionalities. |

| Hexane, Heptane | Non-Polar Aliphatic | Low / Insoluble | Dominated by London dispersion forces, these solvents cannot effectively overcome the strong hydrogen bonding and dipole-dipole forces within the solute's crystal lattice.[1] |

Part 3: Gold-Standard Experimental Protocol for Solubility Determination

Theoretical prediction provides a valuable starting point, but for applications in process chemistry and formulation, precise quantitative data is essential. The Equilibrium Shake-Flask Method is the universally recognized gold standard for determining the thermodynamic solubility of a solid compound in a liquid.[5][6] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Causality Behind Experimental Design

This protocol is designed as a self-validating system. The use of a prolonged equilibration period ensures the measurement reflects true thermodynamic solubility, not a kinetically limited value.[7] Temperature control is critical as solubility is highly temperature-dependent.[2] The final analytical step provides precise quantification, offering a definitive value for process modeling and development.

Detailed Step-by-Step Methodology

1. Materials and Preparation:

- (R)-2-Hydroxybutyl tosylate (purity >99%, confirmed by NMR/LC-MS).

- Selected organic solvents (HPLC grade or higher).

- Scintillation vials or flasks with screw caps.

- Orbital shaker with temperature control.[5]

- Centrifuge.

- Syringe filters (0.22 µm, PTFE or other solvent-compatible material).

- Calibrated analytical balance.

- Volumetric flasks and pipettes.

- High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument (e.g., GC-FID).

2. Experimental Procedure:

- Aliquot Solvent: Accurately dispense a known volume (e.g., 5.0 mL) of the chosen organic solvent into a series of vials.

- Add Excess Solute: Add an excess amount of (R)-2-Hydroxybutyl tosylate to each vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point is to add an amount estimated to be 2-3 times the predicted solubility.

- Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker (e.g., at 25 °C ± 0.5 °C). Agitate the samples for a minimum of 24-48 hours. A preliminary kinetic study can be performed to determine the exact time required to reach a solubility plateau.[8]

- Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for 1-2 hours to allow the excess solid to settle. Then, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid. This step must be performed while maintaining the temperature to prevent precipitation or further dissolution.

- Sample Collection: Carefully draw a known volume of the clear supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, tared vial or a volumetric flask for dilution. This step removes any remaining microscopic particles.

- Quantification:

- HPLC Analysis (Preferred): Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the sample by HPLC-UV and determine the concentration based on the calibration curve.

- Gravimetric Analysis: If the solvent is volatile and the solute is stable upon heating, the filtered aliquot can be weighed, the solvent evaporated under reduced pressure, and the remaining solid residue weighed. This method is less sensitive but can be effective for high-solubility systems.

- Data Calculation: Calculate the solubility using the determined concentration and dilution factors. Express the final result in units such as mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.[5]

Part 4: Visualization of Experimental Workflow

The logical flow of the Shake-Flask method is critical for obtaining accurate results. The following diagram illustrates the key steps and decision points in the protocol.

Caption: Workflow for the Equilibrium Shake-Flask Solubility Determination.

Part 5: Critical Factors for Trustworthy Data

The integrity of solubility data hinges on meticulous control over several experimental variables. Researchers must consider:

-

Purity of Solute and Solvent: Impurities can act as solubilizing or anti-solubilizing agents, significantly skewing results.[6]

-

Temperature Control: Solubility is a temperature-dependent property. Maintaining a constant temperature (± 0.5 °C) throughout the experiment is paramount.[2][5]

-

Solid State Form (Polymorphism): Different crystalline forms (polymorphs) or an amorphous state of the same compound can exhibit different solubilities. The solid form used for testing must be characterized and consistent.

-

pH of the Medium (for aqueous-organic mixtures): While less critical in anhydrous organic solvents, trace amounts of acidic or basic impurities can impact solutes with ionizable groups.

By rigorously controlling these factors, the described protocol becomes a self-validating system, producing reliable and reproducible solubility data that can be trusted for critical drug development decisions.

References

-

Solubility of 2-methylbenzenesulfonyl chloride. Solubility of Things. 4

-

Kinetic Solubility Assays Protocol. AxisPharm.

-

Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. World Health Organization (WHO). 5

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. 6

-

Practical Aspects of Solubility Determination in Pharmaceutical Preformulation. ResearchGate. 8

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. China Pharmacy. 7

-

Solubility factors when choosing a solvent. Labclinics.

-

Solubility of Alcohols. Chemistry LibreTexts. 1

-

What factors affect solubility? AAT Bioquest. 2

-

Factors Affecting Solubility. TutorVista.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 3. youtube.com [youtube.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. who.int [who.int]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Data of (R)-2-Hydroxybutyl Tosylate: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for (R)-2-Hydroxybutyl tosylate (CAS 143693-24-7), a key chiral intermediate in synthetic organic chemistry. The structural confirmation of this molecule relies heavily on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering not only spectral data but also the underlying principles and experimental protocols necessary for its verification.

Molecular Structure and Spectroscopic Overview

(R)-2-Hydroxybutyl tosylate possesses a defined stereocenter and multiple functional groups—a hydroxyl group, an alkyl chain, and an aromatic tosylate ester. Each of these components provides a unique signature in IR and NMR spectra, allowing for unambiguous structural elucidation and purity assessment.

-

IR Spectroscopy identifies key functional groups through their characteristic vibrational frequencies, such as the O-H stretch of the alcohol and the strong S=O stretches of the tosylate.

-

¹H NMR Spectroscopy provides information on the electronic environment of each proton, their connectivity through spin-spin coupling, and the relative number of protons in each environment.

-

¹³C NMR Spectroscopy reveals the number of non-equivalent carbon atoms and their chemical environment, confirming the carbon backbone of the molecule.

Below is the chemical structure with numbering conventions used for spectral assignments throughout this guide.

Caption: Structure of (R)-2-Hydroxybutyl tosylate with atom numbering.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of primary functional groups. For (R)-2-Hydroxybutyl tosylate, the key absorptions are the hydroxyl (O-H) and sulfonyl (S=O) stretches.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Attenuated Total Reflectance (ATR) is a preferred method for liquid samples as it requires minimal sample preparation.[1][2]

-

Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Spectrum : Acquire a background spectrum of the clean, empty ATR crystal. This is crucial for subtracting atmospheric and instrument-related absorptions.

-

Sample Application : Place 1-2 drops of neat (R)-2-Hydroxybutyl tosylate directly onto the center of the ATR crystal.[1]

-

Data Acquisition : Lower the instrument's pressure arm to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.[3] Co-add a minimum of 16 scans to achieve a high signal-to-noise ratio.

-

Cleaning : After analysis, thoroughly clean the ATR crystal with an appropriate solvent to prevent cross-contamination.

Data Interpretation

The experimental IR spectrum of the analogous (S)-enantiomer shows two highly characteristic peaks.[1] The enantiomer has an identical IR spectrum.

| Wavenumber (cm⁻¹) | Functional Group | Bond Vibration | Expected Characteristics |

| ~3350 | Alcohol | O-H stretch | Strong, broad peak due to hydrogen bonding[1] |

| ~3100-3000 | Aromatic C-H | C-H stretch | Multiple weak to medium peaks |

| ~3000-2850 | Alkyl C-H | C-H stretch | Multiple medium to strong peaks |

| ~1600 | Aromatic Ring | C=C stretch | Medium peak[1] |

| ~1350 and ~1175 | Sulfonate Ester | S=O asymmetric & symmetric stretch | Two very strong, sharp peaks, characteristic of tosylates[3] |

| ~1100-1000 | Sulfonate Ester | C-O stretch | Strong peak |

The presence of a broad peak around 3350 cm⁻¹ and the two intense, sharp peaks around 1350 cm⁻¹ and 1175 cm⁻¹ are definitive indicators of the hydroxyl and tosylate groups, respectively, confirming the gross structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, confirming the carbon skeleton and the precise location of protons.

Experimental Protocol: NMR Sample Preparation

Proper sample preparation is critical for acquiring high-resolution NMR spectra.[4]

-

Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is an excellent choice for this nonpolar organic compound.[5]

-

Sample Weighing : For ¹H NMR, accurately weigh 5-10 mg of (R)-2-Hydroxybutyl tosylate. For ¹³C NMR, a higher concentration of 20-40 mg may be needed to obtain a good signal in a reasonable time.[3][5]

-

Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.[3][5] Gentle vortexing can aid dissolution.

-

Transfer : Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]

-

Standard : The CDCl₃ solvent typically contains a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Caption: Workflow for NMR spectroscopic analysis.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and multiplicity (splitting pattern). The following data is based on the experimental spectrum reported for the (S)-enantiomer in CCl₄, which is expected to be very similar to a spectrum in CDCl₃.[1]

| Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Causality and Field-Proven Insights |

| a | 7.75 | 2H | Doublet (d) | H2', H6' (ortho to SO₂) | These aromatic protons are deshielded by the strong electron-withdrawing effect of the adjacent sulfonyl group. They appear as a doublet due to coupling with H3'/H5'. |

| b | 7.30 | 2H | Doublet (d) | H3', H5' (meta to SO₂) | These protons are less deshielded than their ortho counterparts. They appear as a doublet due to coupling with H2'/H6'. The combination of these two doublets is a classic AA'BB' system, characteristic of a para-substituted benzene ring. |

| c | ~3.8-4.0 | 3H | Multiplet (m) | H1, H2 | This complex multiplet arises from the overlapping signals of the C1 methylene protons and the C2 methine proton. The C1 protons are diastereotopic and coupled to the C2 proton. The C2 proton is coupled to the C1 protons and the C3 protons, resulting in a complex splitting pattern. |

| d | 2.45 | 3H | Singlet (s) | Tolyl-CH₃ | The methyl group on the toluene ring is a singlet as it has no adjacent protons to couple with. Its chemical shift around 2.45 ppm is highly characteristic.[1] |

| e | ~2.1 | 1H | Broad Singlet (br s) | OH | The hydroxyl proton is often broad due to chemical exchange and does not typically show coupling. Its chemical shift is variable and dependent on concentration and temperature. This peak can be confirmed by a D₂O shake, which results in its disappearance. |

| f | ~1.4-1.7 | 2H | Multiplet (m) | H3 | These methylene protons are coupled to both the C2 methine and the C4 methyl protons, resulting in a complex multiplet. |

| g | 0.92 | 3H | Triplet (t) | H4 | This terminal methyl group appears as a clean triplet due to coupling with the two adjacent H3 protons (n+1 rule: 2+1=3).[1] |

¹³C NMR Data Interpretation (Estimated)

No experimental ¹³C NMR data for (R)-2-Hydroxybutyl tosylate was found in the refereed literature. The following assignments are expert estimations based on the known spectrum of the starting material, 2-butanol, and established substituent chemical shift (SCS) effects for tosylation. The tosylate group strongly deshields the carbon it is attached to (Cα) and has a smaller deshielding effect on the adjacent carbon (Cβ).

The experimental ¹³C NMR chemical shifts for 2-butanol (in CDCl₃) are: C1(CH₃): ~22.8 ppm, C2(CHOH): ~69.3 ppm, C3(CH₂): ~32.1 ppm, C4(CH₃): ~10.1 ppm.[6][7][8]

| Label | Estimated Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale for Estimation |

| 1 | ~145 | Quaternary | C4' | The aromatic carbon attached to the methyl group. |

| 2 | ~134 | Quaternary | C1' | The aromatic carbon attached to the sulfur atom, deshielded by the sulfonyl group. |

| 3 | ~130 | Methine (CH) | C3', C5' | Aromatic carbons meta to the sulfonyl group. |

| 4 | ~128 | Methine (CH) | C2', C6' | Aromatic carbons ortho to the sulfonyl group. |